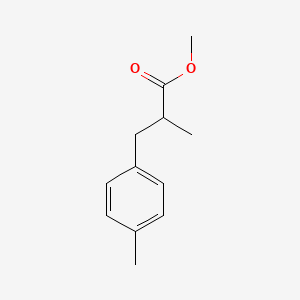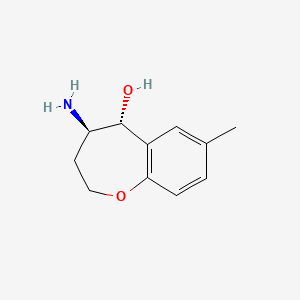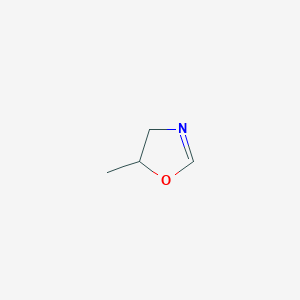
5-Methyl-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is part of the oxazole family, known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4,5-dihydro-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods: Industrial production often utilizes flow synthesis techniques, which offer advantages in terms of safety and product purity. For instance, the use of manganese dioxide packed in a reactor column allows for continuous production without the issues of reagent adherence and blockages typically encountered in batch synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: Conversion to oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Substitution: Direct arylation at the C-5 position using palladium-catalyzed reactions in polar solvents.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Substitution: Palladium catalysts, task-specific phosphine ligands, and polar solvents.
Major Products:
Oxidation: Formation of oxazoles.
Substitution: Formation of arylated oxazoles.
Aplicaciones Científicas De Investigación
5-Methyl-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Incorporated into pharmaceutical compounds for its potential therapeutic effects.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Methyl-4,5-dihydro-1,3-oxazole involves its interaction with various molecular targets. For instance, the electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property is exploited in its biological activities, where it can inhibit specific enzymes or proteins involved in disease pathways .
Comparación Con Compuestos Similares
Oxazole: Shares the same core structure but lacks the methyl group at the 5-position.
Isoxazole: Contains an additional nitrogen atom in the ring, leading to different chemical properties.
Thiazole: Similar structure but with a sulfur atom replacing the oxygen atom.
Uniqueness: 5-Methyl-4,5-dihydro-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives .
Propiedades
Número CAS |
30059-45-1 |
|---|---|
Fórmula molecular |
C4H7NO |
Peso molecular |
85.10 g/mol |
Nombre IUPAC |
5-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C4H7NO/c1-4-2-5-3-6-4/h3-4H,2H2,1H3 |
Clave InChI |
CIIILUMBZOGKDF-UHFFFAOYSA-N |
SMILES canónico |
CC1CN=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



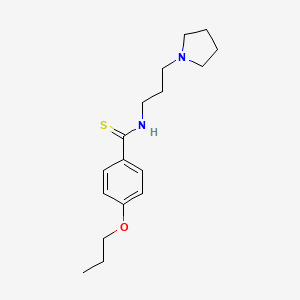
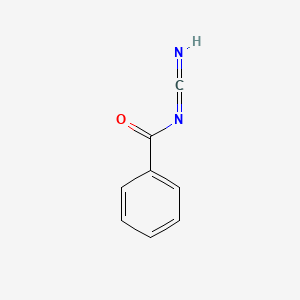



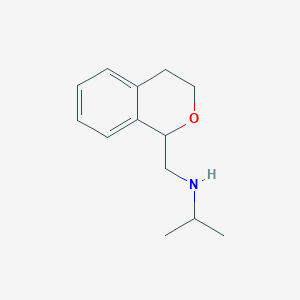
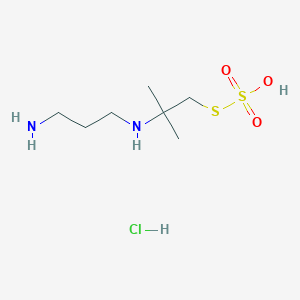
![(1R,4R,5R,9R,10S,12R,13S,14R)-5,9,13-trimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14696318.png)
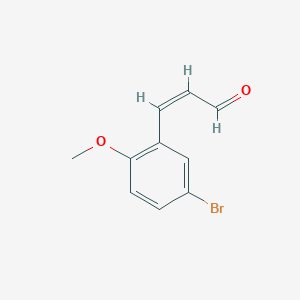

![2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14696338.png)
